3-(4-Chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazoloquinazoline core, which is fused with chlorophenyl and trimethoxyphenyl groups, making it a subject of study in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a base to form the intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate and ammonium acetate under reflux conditions to form the pyrazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinazoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the nitro groups to amines.
Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Chlorine gas or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinazolines, which can be further functionalized for specific applications .
Scientific Research Applications
3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and antiviral properties.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against certain types of cancer cells and viruses .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-Aminothiazole derivatives: Studied for their anticancer properties.
3,4,5-Trimethoxylated chalcones: Investigated for their antiproliferative effects.
Uniqueness
3-(4-CHLOROPHENYL)-7-PROPYL-5-(3,4,5-TRIMETHOXYPHENYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE stands out due to its unique combination of structural features, which confer specific biological activities not commonly found in other compounds. Its ability to undergo various chemical reactions also makes it a versatile compound for further functionalization and application .
Properties
Molecular Formula |
C28H30ClN3O3 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-propyl-5-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C28H30ClN3O3/c1-5-6-17-7-12-23-21(13-17)26(19-14-24(33-2)27(35-4)25(15-19)34-3)31-28-22(16-30-32(23)28)18-8-10-20(29)11-9-18/h8-11,14-17H,5-7,12-13H2,1-4H3 |
InChI Key |
HMONEJBZILZUJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=C(C=C4)Cl)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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